molecular formula C12H16F3NO5 B2712167 1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate CAS No. 1909305-82-3

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No. B2712167
CAS RN: 1909305-82-3
M. Wt: 311.257
InChI Key: PHCNTUKAPBWCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate, commonly known as TBOA, is a pyrrolidine derivative that has been extensively studied for its potential use as a tool in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synapse, allowing for the study of glutamate-dependent processes.

Mechanism of Action

TBOA works by inhibiting glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA increases the concentration of glutamate in the synapse, leading to increased activation of glutamate receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. TBOA has also been shown to increase neuronal excitability and the regulation of synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using TBOA in lab experiments is that it is a highly selective inhibitor of glutamate transporters, making it a useful tool for studying glutamate-dependent processes. However, one limitation of using TBOA is that it is highly toxic and can cause cell death at high concentrations.

Future Directions

There are a number of future directions for research involving TBOA. One area of interest is the development of more selective glutamate transporter inhibitors that are less toxic than TBOA. Another area of interest is the use of TBOA in animal models of neurological disorders, such as epilepsy and stroke, to study the role of glutamate transporters in these conditions. Additionally, TBOA could be used to study the effects of glutamate on other systems, such as the immune system and the gut microbiome.

Synthesis Methods

TBOA can be synthesized using a multi-step process involving the reaction of tert-butyl acrylate with methylamine and trifluoroacetic acid. The resulting intermediate is then reacted with ethyl oxalyl chloride to produce the final product.

Scientific Research Applications

TBOA has been used extensively in scientific research as a tool for studying glutamate-dependent processes. Specifically, TBOA has been used to study the role of glutamate transporters in synaptic plasticity, learning, and memory. TBOA has also been used to study the effects of glutamate on neuronal excitability and the regulation of synaptic transmission.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO5/c1-11(2,3)21-10(19)16-7(17)5-6(12(13,14)15)8(16)9(18)20-4/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCNTUKAPBWCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(CC1=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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